molecular formula C5H9NO B12958457 (S)-2-Hydroxypentanenitrile CAS No. 107537-99-5

(S)-2-Hydroxypentanenitrile

Cat. No.: B12958457
CAS No.: 107537-99-5
M. Wt: 99.13 g/mol
InChI Key: AANFRDGJHYLLAE-YFKPBYRVSA-N
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Description

(S)-2-Hydroxypentanenitrile (CAS: 107537-99-5) is a chiral nitrile compound with the molecular formula C₅H₉NO. Its structure features a hydroxyl group (-OH) and a nitrile group (-C≡N) on the second carbon of a pentane chain, with the (S)-configuration at the stereocenter (C2). Key identifiers include:

  • SMILES: CCCC(C#N)O
  • InChIKey: AANFRDGJHYLLAE-YFKPBYRVSA-N .

This compound is primarily utilized as a chiral building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where enantioselectivity is critical. Its hydroxyl and nitrile functional groups enable participation in hydrogen bonding and nucleophilic reactions, making it versatile in constructing complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Hydroxypentanenitrile can be synthesized through several methods. One common approach involves the asymmetric cyanohydrin synthesis, where an aldehyde reacts with hydrogen cyanide in the presence of a chiral catalyst to produce the desired nitrile. The reaction conditions typically involve low temperatures and the use of a base to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation or crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Hydroxypentanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated compounds.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
(S)-2-Hydroxypentanenitrile is utilized in the synthesis of cryptophycin derivatives, which exhibit significant antitumor properties. Cryptophycin compounds are known for their ability to disrupt microtubule dynamics, making them potential candidates for cancer treatment. The synthesis involves the hydrolysis of this compound, leading to the formation of key intermediates used in developing these therapeutic agents .

Intermediate in Drug Synthesis
This compound is also used as an intermediate in the production of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield biologically active compounds, which are essential in treating a range of diseases . For instance, it can be transformed into other functionalized compounds that play roles in drug formulations.

Biocatalytic Applications

Cyanohydrin Formation
this compound can be produced using (S)-hydroxynitrile lyase enzymes from plants such as Hevea brasiliensis (the Para rubber tree). This enzyme catalyzes the asymmetric cyanohydration of aldehydes or ketones, offering a method for producing chiral cyanohydrins with high enantiomeric purity. Such biocatalytic processes are advantageous due to their mild reaction conditions and environmental sustainability .

Kinetic Resolution of Racemates
The compound plays a role in the kinetic resolution of racemic mixtures, where it can be selectively converted into one enantiomer more rapidly than the other. This process is crucial for obtaining enantiomerically pure compounds, which are often required in pharmaceutical applications to enhance efficacy and reduce side effects .

Research and Development Insights

Mechanistic Studies
Recent studies have focused on understanding the mechanisms by which this compound interacts with various enzymes. For example, research into its role as a substrate for hydroxynitrile lyases has provided insights into enzyme specificity and catalytic efficiency. These findings contribute to the broader field of enzyme engineering and the development of more effective biocatalysts for industrial applications .

Mechanism of Action

The mechanism by which (S)-2-Hydroxypentanenitrile exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate that binds to the active site of an enzyme, facilitating a chemical transformation. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

The following table compares (S)-2-Hydroxypentanenitrile with structurally related hydroxynitriles and nitrile derivatives, emphasizing differences in molecular structure, stereochemistry, and functional groups.

Compound Name CAS Number Molecular Formula Structural Features Key Properties/Applications
This compound 107537-99-5 C₅H₉NO Chiral C2 (S-configuration), hydroxyl and nitrile groups on C2 Chiral intermediate; used in enantioselective synthesis
(2R)-2-Hydroxypentanenitrile 10021-63-3 C₅H₉NO Chiral C2 (R-configuration), enantiomer of (S)-form Demonstrates contrasting stereochemical behavior in asymmetric catalysis
2-Hydroxy-4-methylpentanenitrile 54129-53-2 C₆H₁₁NO Methyl branch on C4; hydroxyl and nitrile on C2 Increased hydrophobicity due to methyl group; potential solvent modifier
(2R)-2-Hydroxyhexanenitrile 10021-65-5 C₆H₁₁NO Extended carbon chain (hexane backbone); hydroxyl and nitrile on C2 Higher boiling point compared to pentane derivatives; used in polymer chemistry
2-Hydroxypentanedinitrile 2478-49-1 C₅H₆N₂O Two nitrile groups (-C≡N) on C2 and C5; hydroxyl on C2 Enhanced reactivity in cyanation reactions; limited solubility in polar solvents
Complex Pentanenitrile Derivative (e.g., from RCSB PDB) N/A C₃₂H₄₃N₃O₄ Aromatic substituents (dimethoxyphenyl), branched alkyl chain, and tertiary amine groups Bioactive molecule; structural complexity enables protein binding (e.g., kinase inhibition)

Key Findings:

Stereochemical Influence : The (S)- and (R)-enantiomers of 2-hydroxypentanenitrile exhibit divergent reactivity in asymmetric synthesis, with the (S)-form often preferred in pharmaceutical applications due to target-specific activity .

Chain Length and Branching : Increasing carbon chain length (e.g., hexanenitrile derivatives) elevates boiling points and alters solubility profiles, while methyl branching (e.g., 2-hydroxy-4-methylpentanenitrile) enhances hydrophobicity .

Functional Group Effects : The presence of multiple nitrile groups (e.g., 2-hydroxypentanedinitrile) increases electrophilicity but reduces solubility, whereas aromatic substituents (e.g., RCSB PDB compound) introduce steric and electronic effects critical for biological activity .

Biological Activity

(S)-2-Hydroxypentanenitrile, a chiral compound, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological effects, synthesis, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydroxyl and nitrile functional groups, which contribute to its biological activity. The molecular formula is C5H9NOC_5H_9NO with a specific configuration that influences its interaction with biological targets.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing moderate activity. For instance, a study indicated that derivatives of this compound exhibited significant antibacterial effects when combined with other antimicrobial agents, potentially reversing resistance in certain strains .

2. Anti-inflammatory Effects

This compound has been investigated for its role in modulating inflammatory responses. In vitro experiments demonstrated that it can inhibit the activity of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the production of pro-inflammatory mediators like prostaglandins . This inhibition is crucial for developing therapeutic agents targeting inflammatory diseases.

3. Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve cell viability, indicating potential for treating conditions like Alzheimer's disease .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including enzymatic processes that ensure high enantiomeric purity. A notable method involves using specific enzymes from microorganisms such as Candida albicans, which catalyze the formation of the desired chiral compound with high yields .

Table 1: Synthesis Methods for this compound

MethodYield (%)Enantiomeric Excess (%)Reference
Chemo-enzymatic92>99
Microbial fermentation85>98
Chemical synthesis7695

Case Studies

Several case studies have explored the biological applications of this compound:

  • Case Study 1: Anti-inflammatory Activity
    In a controlled study using RAW264.7 macrophages, treatment with this compound resulted in a significant reduction in prostaglandin D2 production following stimulation with lipopolysaccharides. This suggests a promising avenue for developing anti-inflammatory drugs .
  • Case Study 2: Antimicrobial Resistance
    A recent investigation into the combination of this compound with traditional antibiotics showed enhanced efficacy against resistant strains of Staphylococcus aureus. The results indicated that this compound could serve as an adjuvant therapy to restore antibiotic sensitivity .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (S)-2-Hydroxypentanenitrile with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or enzymatic resolution. For example, nitrilase enzymes can selectively hydrolyze specific enantiomers. Key steps include:

  • Chiral Precursor Selection : Use (S)-configured starting materials (e.g., (S)-amino acids or chiral auxiliaries) to ensure stereochemical control.
  • Catalytic Conditions : Employ palladium-catalyzed hydrogenation or chiral ligands (e.g., BINAP) to reduce racemization risks .
  • Purification : Use chiral chromatography (e.g., HPLC with a Chiralpak® column) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the (S)-enantiomer .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR Analysis : Confirm the hydroxyl and nitrile group positions via 1H^1H-NMR (δ ~2.5 ppm for nitrile protons, δ ~4.3 ppm for hydroxyl-bearing carbon) and 13C^{13}C-NMR .
  • FT-IR : Detect characteristic peaks for -OH (~3200-3500 cm1^{-1}) and -C≡N (~2240 cm1^{-1}) .
  • Polarimetry : Measure specific rotation ([α]D_D) to verify enantiopurity (e.g., [α]D_D = +X° for (S)-configuration) .

Q. What solvent systems are optimal for stabilizing this compound in aqueous solutions?

  • Methodological Answer : Avoid protic solvents that may promote hydrolysis of the nitrile group. Preferred systems include:

  • Polar Aprotic Solvents : Acetonitrile or dimethyl sulfoxide (DMSO) for kinetic stability.
  • Buffered Solutions : Use phosphate buffer (pH 7-8) with low ionic strength to minimize decomposition .

Advanced Research Questions

Q. How do nitrilase enzymes discriminate between this compound and its regioisomers in biocatalytic reactions?

  • Methodological Answer : Nitrilases exhibit substrate specificity due to active-site steric and electronic constraints. For example:

  • Steric Hindrance : The (S)-configuration positions the hydroxyl group in a spatial orientation compatible with the enzyme’s binding pocket, while 3-hydroxypentanenitrile may clash with active-site residues .
  • Kinetic Studies : Compare kcat/KMk_{cat}/K_M values for this compound vs. regioisomers to quantify enzymatic preference .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling point, solubility) for this compound?

  • Methodological Answer : Address discrepancies through:

  • Standardized Measurements : Use NIST-recommended methods (e.g., differential scanning calorimetry for melting points) .
  • Computational Validation : Apply group contribution models (e.g., Joback method) or DFT calculations to predict properties and cross-validate experimental data .

Q. How can the stereochemical stability of this compound be maintained under varying reaction conditions?

  • Methodological Answer : Monitor racemization using:

  • In Situ Polarimetry : Track optical rotation during reactions.
  • Chiral Derivatization : Convert the compound to a diastereomeric complex (e.g., using Mosher’s acid) for GC/MS analysis .
    Avoid high temperatures (>80°C) and strongly acidic/basic conditions to prevent configuration inversion .

Q. What mechanistic insights explain the low reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing nitrile group deactivates the adjacent hydroxyl oxygen, reducing nucleophilicity. Confirm via:

  • Hammett Studies : Correlate substituent effects with reaction rates.
  • DFT Calculations : Analyze charge distribution and frontier molecular orbitals to identify reactive sites .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the compound’s behavior in multi-step syntheses (e.g., peptide coupling)?

  • Methodological Answer : Adopt a factorial design approach:

  • Variables : Temperature, solvent polarity, catalyst loading.
  • Response Metrics : Yield, enantiomeric excess (ee), reaction time.
  • Statistical Tools : Use ANOVA to identify significant factors and Design-Expert® software for optimization .

Q. What protocols mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical Process Parameters (CPPs) : Strictly control reaction pH, agitation rate, and cooling gradients.
  • In-Line Monitoring : Use PAT tools (e.g., ReactIR™) for real-time tracking of nitrile conversion .

Q. How can contradictory enzymatic activity data (e.g., substrate inhibition vs. activation) be reconciled?

  • Methodological Answer :
    Perform kinetic modeling:
  • Michaelis-Menten Analysis : Identify non-linear trends indicative of allosteric effects.
  • Dixon Plots : Detect competitive vs. non-competitive inhibition patterns .

Properties

CAS No.

107537-99-5

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(2S)-2-hydroxypentanenitrile

InChI

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m0/s1

InChI Key

AANFRDGJHYLLAE-YFKPBYRVSA-N

Isomeric SMILES

CCC[C@@H](C#N)O

Canonical SMILES

CCCC(C#N)O

Origin of Product

United States

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